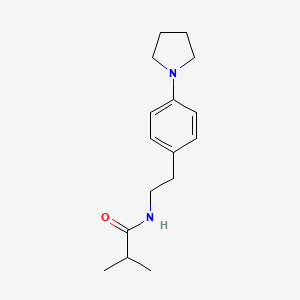

![molecular formula C17H21N7O B2915571 6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097917-33-2](/img/structure/B2915571.png)

6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring fused with a pyridazine ring . The triazole ring contains two carbon and three nitrogen atoms, while the pyridazine ring contains four carbon and two nitrogen atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Applications De Recherche Scientifique

Antihistaminic Activity and Eosinophil Infiltration Inhibition

One significant application of derivatives of the mentioned compound includes their synthesis for antihistaminic activity and inhibitory effects on eosinophil infiltration. These derivatives, particularly those incorporating piperidine or piperazine with a benzhydryl group, have demonstrated both antihistaminic activity and an ability to inhibit eosinophil chemotaxis, which is crucial in the development of therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anti-Diabetic Drug Development

Derivatives of this compound have also been explored for their potential as anti-diabetic medications. Through the inhibition of the Dipeptidyl peptidase-4 (DPP-4) enzyme, certain triazolo-pyridazine-6-yl-substituted piperazines have shown significant insulinotropic activities, highlighting their potential in the development of new treatments for diabetes (Bindu et al., 2019).

Antimicrobial and Antifungal Applications

A series of novel thiazolo-triazolo-pyridine derivatives, including those with the mentioned structural framework, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown significant biological activity against various microorganisms, indicating their potential in the development of new antimicrobial and antifungal agents (Suresh et al., 2016).

Cancer Immunotherapeutic and Antifibrotic Agents

Specific derivatives of this compound have been identified as highly potent, selective, and orally bioavailable inhibitors of the TGF-β type I receptor kinase. These inhibitors, like EW-7197, exhibit potential as cancer immunotherapeutic and antifibrotic agents due to their ability to modulate the TGF-β pathway, a critical target in cancer and fibrotic diseases (Jin et al., 2014).

Synthesis and Structural Analysis

Further research into this chemical structure involves the synthesis and detailed structural analysis, including Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. These studies provide insights into the molecular properties, stability, and potential interactions of the compound, contributing to the broader understanding of its utility in various scientific applications (Sallam et al., 2021).

Propriétés

IUPAC Name |

6-methyl-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O/c1-12-3-6-17(25)23(20-12)11-14-7-9-22(10-8-14)16-5-4-15-19-18-13(2)24(15)21-16/h3-6,14H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBPAVOBJVFGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915492.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915498.png)

![3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2915506.png)

![N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2915507.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915508.png)

![5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915510.png)

![1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2915511.png)